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Compound of Interest

Compound Name: Pyruvic-2-13C acid

CAS No.: 70155-58-7

Cat. No.: B3066106 Get Quote

Introduction & Scientific Rationale
While [1-13C]Pyruvate is the gold standard for imaging the Warburg effect (glycolysis), it has a

fundamental limitation: the C1 label is decarboxylated by Pyruvate Dehydrogenase (PDH) and

lost as

CO

.[1] To probe the Tricarboxylic Acid (TCA) Cycle—critical for assessing mitochondrial
dysfunction in neurodegeneration and cardiac failure—researchers must utilize [2-
13C]Pyruvate.

This protocol details the hyperpolarization of [2-13C]Pyruvate.[1][2][3] Unlike C1, the C2

nucleus is a ketone carbon retained during PDH conversion, transferring its hyperpolarization

to [1-13C]Acetyl-CoA, which subsequently enters the Krebs cycle to label [5-13C]Glutamate.

Key Technical Challenges addressed in this guide:

Relaxation Rates: C2 has a shorter

than C1 due to stronger dipolar coupling with methyl protons. We discuss deuteration
strategies to mitigate this.
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Chemical Shift Artifacts: The chemical shift dispersion requires precise bandwidth

management during acquisition.

Radical Optimization: Specific electron paramagnetic agent (EPA) ratios for the C2

resonance.

Sample Preparation (The Physics & Chemistry)
The foundation of high polarization (

) lies in the amorphous glass formation and the electron spin density.

Reagents and Composition[4][5][6]
Substrate: [2-13C]Pyruvic Acid (Density: ~1.27 g/mL).

Expert Tip: Use [2-13C, 3,3,3-d3]Pyruvic Acid (methyl-deuterated) if available. Deuteration

of the methyl group reduces dipolar relaxation, extending the liquid-state

from ~40s to >60s at 3T.

Radical (EPA): AH111501 (Trityl OX063).

Relaxation Agent: Gadolinium chelate (e.g., ProHance/Gadoteridol or Dotarem).

Formulation Protocol
This protocol scales to a standard 1.45 g clinical sample size but can be downscaled for

preclinical use.
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Component Quantity
Final
Concentration

Function

[2-13C]Pyruvic Acid 1.45 g (~1140 µL) ~14 M (Neat)
Target Nuclei &

Glassing Matrix

Trityl Radical

(AH111501)
26.5 mg 15 mM

Source of electrons

for DNP

Gd Chelate (500 mM

stock)
4.3 µL ~1.5 mM

Shortens electron

(

) to boost DNP

efficiency

Step-by-Step Assembly:

Weighing: Weigh the Trityl radical into a sterile microcentrifuge tube.

Mixing: Add the [2-13C]Pyruvic acid. Vortex vigorously for 10 minutes. The radical is

hydrophobic and requires significant energy to dissolve in the viscous acid.

Doping: Add the Gd chelate. Vortex for an additional 30 seconds.

Verification: Centrifuge briefly to ensure no undissolved radical crystals remain. The solution

must be a deep, transparent green/black.

Loading: Transfer to the DNP sample cup (PEEK or equivalent) and insert into the polarizer

immediately to prevent radical aggregation.

The DNP Polarization Process[2][4][6][7][8][9][10]
Polarizer Settings[2]

Temperature: 0.8 K – 1.2 K (Lower is strictly better for C2 polarization).

Magnetic Field: 3.35 T or 5.0 T (Standard commercial polarizers).

Microwave Frequency:
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@ 3.35 T: ~94.005 GHz (Optimize via frequency sweep).

@ 5.00 T: ~140.05 GHz.

Note: The optimal frequency for [2-13C] often shifts +5-10 MHz compared to [1-13C] due

to the different electronic environment affecting the radical's EPR line width in the

presence of the specific isotopomer.

Build-up Monitoring
Irradiate for 60–90 minutes. Monitor the solid-state build-up curve.[4]

Success Criteria: The build-up time constant (

) should be 1500–2000s. Saturation is typically reached at

.

Dissolution & Neutralization (The Chemistry)
Upon dissolution, the pyruvic acid (strong acid) must be instantly neutralized to a physiological

pH (7.4) and temperature (37°C).[4]

Dissolution Media Formulation
Target Volume: 5.0 mL (Injectable dose). Target Concentration: 80 mM [2-13C]Pyruvate.

Buffer Recipe (for 1.45 g Acid sample):

Base: NaOH (Sodium Hydroxide). Stoichiometry is 1:1 with Pyruvic acid.

Calculation: 1.45 g Pyruvic Acid / 89.05 g/mol (MW of labeled acid)

16.3 mmol.

NaOH req: 16.3 mmol. Use a stock solution (e.g., 10 M) or solid pellets dissolved in the

media.

Buffer: 40 mM TRIS (buffer capacity) + 0.3 mM EDTA (chelates trace metal ions that cause

relaxation).
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Solvent: HPLC-grade water.

The "Self-Validating" Logic: The dissolution vessel is heated to ~180°C (vapor pressure ~10

bar). When fired, the superheated water creates turbulent mixing. If the NaOH ratio is off by

>5%, the pH will drift outside the 6.5–8.0 window, destroying the biological utility. Always

validate pH on a dummy run before the expensive experiment.

Quality Control (QC) & Workflow Visualization
Before injection, the sample must pass the "Release Criteria" within 60 seconds of dissolution.

QC Decision Tree
Visual Inspection: Clear solution? (Cloudiness = undissolved radical/salt precipitation).

pH Check: 7.2 – 7.8 (Use an electronic pH meter or high-sensitivity strips).

Temperature: 35°C – 38°C.

Polarization: Measure on a benchtop polarimeter. Expect >30%.

Experimental Workflow Diagram

Sample Prep
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Figure 1: End-to-end workflow for [2-13C]Pyruvate hyperpolarization. Critical time-sensitive

steps occur after Dissolution.

Biological Application: The TCA Cycle
The unique value of [2-13C]Pyruvate is its ability to trace mitochondrial oxidation.

Metabolic Fate
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Unlike C1-pyruvate, which probes Lactate Dehydrogenase (LDH), C2-pyruvate probes

Pyruvate Dehydrogenase (PDH) and the subsequent TCA cycle flux.[1]

Pathway Logic:

[2-13C]Pyruvate enters the mitochondria.

PDH converts it to [1-13C]Acetyl-CoA (and unlabeled CO2).

Citrate Synthase condenses Acetyl-CoA with Oxaloacetate to form [1-13C]Citrate.

Aconitase/IDH converts Citrate to [5-13C]

-Ketoglutarate.

Alanine Transaminase (ALT) can also convert Pyruvate to [2-13C]Alanine (cytosolic).

Pathway Visualization
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Figure 2: Metabolic fate of the C2 label. Note that the label is retained into the TCA cycle

(Citrate/Glutamate), unlike [1-13C]Pyruvate.

Acquisition Parameters (Expert Notes)
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Pulse Sequence: Use a Spectral-Spatial Excitation or a metabolite-specific EPI sequence.

Flip Angle: Use a variable flip angle (VFA) scheme to preserve magnetization over the 60s

window.

Center Frequency: Be aware that [2-13C]Pyruvate (ketone) resonates at ~206 ppm, while [1-

13C]Acetyl-CoA (carbonyl) is at ~200 ppm and [5-13C]Glutamate is at ~182 ppm. The

bandwidth must cover this range (~25 ppm) without aliasing.

References
Park, I., et al. (2019). First hyperpolarized [2-13C]pyruvate MR studies of human brain

metabolism.[1] Journal of Magnetic Resonance.

Merritt, M. E., et al. (2011). Hyperpolarized 13C MR spectroscopy of the tricarboxylic acid

cycle. NMR in Biomedicine.

Schroeder, M. A., et al. (2009). In vivo assessment of pyruvate dehydrogenase flux in the

heart using hyperpolarized [2-13C]pyruvate. Proceedings of the National Academy of

Sciences.

Cunningham, C. H., et al. (2007). Pulse sequence for dynamic imaging of hyperpolarized

13C. Journal of Magnetic Resonance.

Ardenkjaer-Larsen, J. H., et al. (2003). Increase in signal-to-noise ratio of > 10,000 times in

liquid-state NMR. Proceedings of the National Academy of Sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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